molecular formula C26H26N2O4 B11348191 N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11348191
M. Wt: 430.5 g/mol
InChI Key: CZHNZQZKQDYSJA-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound that features an indole ring, a methoxyphenyl group, and a methoxyphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the methoxyphenyl group through electrophilic substitution reactions. The final step involves the formation of the acetamide linkage, which can be achieved through amidation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, depending on its interaction with biological targets.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenyl and methoxyphenoxyacetamide groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an indole ring, methoxyphenyl group, and methoxyphenoxyacetamide moiety. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler compounds like ethyl acetoacetate and acetylacetone.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C26H26N2O4/c1-30-19-13-11-18(12-14-19)21(22-16-27-23-8-4-3-7-20(22)23)15-28-26(29)17-32-25-10-6-5-9-24(25)31-2/h3-14,16,21,27H,15,17H2,1-2H3,(H,28,29)

InChI Key

CZHNZQZKQDYSJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2OC)C3=CNC4=CC=CC=C43

Origin of Product

United States

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